molecular formula C11H17NO3S B13985763 4-(Neopentyloxy)benzenesulfonamide

4-(Neopentyloxy)benzenesulfonamide

Cat. No.: B13985763
M. Wt: 243.32 g/mol
InChI Key: NPWPCNVLEGTXRS-UHFFFAOYSA-N
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Description

4-(Neopentyloxy)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The neopentyloxy group adds a unique structural feature, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Neopentyloxy)benzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Neopentyloxy)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boron reagents in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-(Neopentyloxy)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Neopentyloxy)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or impaired bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its neopentyloxy group, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or novel pharmaceuticals.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

4-(2,2-dimethylpropoxy)benzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-11(2,3)8-15-9-4-6-10(7-5-9)16(12,13)14/h4-7H,8H2,1-3H3,(H2,12,13,14)

InChI Key

NPWPCNVLEGTXRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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